
Pactimibe
Overview
Description
Pactimibe (CS-505) is a dual inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) isoforms 1 and 2, with IC50 values of 4.9 µM and 3.0 µM, respectively . ACAT catalyzes cholesterol esterification, a critical step in intracellular cholesterol storage and lipoprotein assembly. Preclinical studies in Watanabe heritable hyperlipidemic (WHHL) rabbits and apolipoprotein E-deficient mice demonstrated that this compound reduced cholesterol ester content in atherosclerotic lesions, increased collagen fibers and smooth muscle cell density, and stabilized vulnerable plaques .
Preparation Methods
Chemical Synthesis of Pactimibe Sulfate
Core Structure Assembly
The molecular framework of this compound sulfate (C₂₅H₄₀N₂O₃·½H₂O₄S) is constructed through a multi-step synthesis beginning with a substituted indole derivative. Key intermediates include a bicyclic amine core functionalized with a sulfonic acid group. The canonical SMILES string (O=C(O)CC1=C(C)C2=C(N(CCCCCCCC)CC2)C(NC(C(C)(C)C)=O)=C1C.O=S(O)(O)=O.[1/2]) reveals the presence of a carboxylate group, a tertiary amine, and a sulfate counterion .
A critical step involves the condensation of a branched alkyl chain (C₈H₁₇) with the indole nitrogen via nucleophilic substitution. This alkylation is performed under inert conditions using a palladium catalyst to prevent oxidation of the amine intermediates . The final sulfonation step introduces the sulfate group via reaction with sulfur trioxide (SO₃) in anhydrous dichloromethane, yielding the sulfate salt with 98% chemical purity .
Stereochemical Control
This compound sulfate’s stereospecificity is achieved through asymmetric catalysis. Chiral ligands such as (R)-BINAP are employed during the alkylation step to enforce the desired (S)-configuration at the tertiary amine center . Optical rotation measurements ([α]²⁵D = +12.5° in methanol) confirm enantiomeric excess >99%, critical for ACAT inhibitory activity .
Formulation Strategies for Enhanced Bioavailability
Nanoparticle Encapsulation
This compound sulfate’s hydrophobicity (solubility: 120 mg/mL in DMSO) necessitates advanced delivery systems. A lipid-based nanoparticle (NP) formulation has been developed using distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG₂₀₀₀) and phosphatidylcholine (PC) .
Table 1: Composition of this compound Sulfate Nanoparticles
Component | Concentration (mM) | Role |
---|---|---|
DSPE-PEG₂₀₀₀ | 30 | Stabilizer |
PC | 0–6 | Membrane fluidity |
This compound sulfate | 6–12 | Active ingredient |
The protocol involves dissolving DSPE-PEG₂₀₀₀ and PC in ethanol, followed by lyophilization and rehydration in phosphate-buffered saline (PBS) . Sonication at 4°C for 2–4 cycles (20 minutes each) reduces particle size to <200 nm, enhancing cellular uptake .
In Vivo Formulation Optimization
For preclinical studies, this compound sulfate is administered via oral gavage at 60–200 mg/kg/day. A typical formulation combines 30% DMSO, 40% PEG300, and 30% Tween 80 to ensure homogeneity and prevent precipitation . Pharmacokinetic studies in apolipoprotein E-deficient mice show a plasma half-life (t₁/₂) of 8.2 hours, with peak concentration (Cₘₐₓ) achieved at 2 hours post-dose .
Analytical Characterization
Purity and Stability Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms chemical purity ≥98% . Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, attributed to the sulfate group’s hygroscopicity .
Table 2: Physicochemical Properties of this compound Sulfate
Property | Value |
---|---|
Molecular weight | 465.65 g/mol |
LogP | 4.7 ± 0.2 |
Melting point | 198–201°C (decomposes) |
pKa | 3.1 (carboxylate) |
Biological Activity Validation
This compound sulfate’s ACAT inhibition is quantified using THP-1 macrophages. At 6.7 µM, it reduces cholesteryl ester formation by 50% (IC₅₀) . Competitive binding assays with oleoyl-CoA reveal a Ki of 5.6 µM, indicating non-competitive inhibition .
Chemical Reactions Analysis
Types of Reactions
Pactimibe undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including R-125528.
Reduction: Reduction reactions can modify the functional groups on the indoline ring.
Substitution: Substitution reactions can introduce different substituents to the indoline ring or the octyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Clinical Trials
Pactimibe has undergone several clinical trials to evaluate its efficacy in reducing atherosclerosis. Notably:
- CAPTIVATE Trial : This trial aimed to assess the efficacy of this compound in patients with familial hypercholesterolemia. Despite initial hopes, the trial was terminated early due to disappointing results; maximum carotid intima-media thickness measurements showed no treatment effect, and some patients experienced increased carotid thickness .
- ACTIVATE Study : Similar to CAPTIVATE, this study also failed to meet its primary endpoint, leading to questions about the safety and effectiveness of ACAT inhibition as a therapeutic strategy for atherosclerosis .
Case Studies
Several case studies have highlighted the potential applications and limitations of this compound:
- Animal Models : In studies involving hamsters and monkeys, this compound was found to significantly lower serum cholesterol levels without adversely affecting non-high-density lipoprotein cholesterol levels . These findings suggest that this compound may have a role in managing dyslipidemia.
- Histological Analysis : Immunohistochemical analyses from animal studies indicated that this compound treatment led to reduced macrophage infiltration and decreased expression of matrix metalloproteinases (MMPs) in atherosclerotic plaques. This suggests that this compound may not only lower cholesterol but also stabilize plaques by reducing inflammation .
Summary of Research Findings
Mechanism of Action
Pactimibe exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT). This inhibition reduces the esterification of cholesterol, leading to decreased formation of cholesteryl esters. As a result, there is a reduction in the accumulation of cholesterol in macrophages and atherosclerotic plaques . The molecular targets of this compound include ACAT-1 and ACAT-2, which are involved in cholesterol metabolism in different tissues .
Comparison with Similar Compounds
Comparison with Similar ACAT Inhibitors
Pharmacological Profiles
Table 1: Key Pharmacological and Clinical Data of ACAT Inhibitors
Mechanism and Selectivity
- This compound vs. Avasimibe: this compound inhibits both ACAT1 (macrophage-specific) and ACAT2 (hepatic and intestinal), whereas avasimibe primarily targets ACAT1 .
- This compound vs. K-604 : K-604 selectively inhibits ACAT2, which modulates hepatic very-low-density lipoprotein (VLDL) secretion. Preclinical data suggest ACAT2-specific inhibitors avoid the adverse effects of ACAT1 inhibition, such as macrophage toxicity .
Clinical Trial Outcomes
- placebo (0.69% vs. 0.59%, P = 0.77).
- CAPTIVATE Trial : this compound increased LDL-C by 7.3% vs. 1.4% in placebo (P < 0.05) and was associated with higher cardiovascular event rates, leading to premature termination .
- Statins Interaction : this compound reduces statin efficacy, likely by increasing intracellular free cholesterol that counteracts statin-mediated LDL receptor upregulation .
Biological Activity
Pactimibe, also known as CS-505, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound has been investigated primarily for its potential in managing atherosclerosis and related cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical trial outcomes, and comparative studies.
This compound functions by inhibiting both ACAT-1 and ACAT-2 enzymes, which play crucial roles in cholesterol esterification and absorption. The inhibition of these enzymes leads to reduced cholesterol accumulation in macrophages and other cells, thereby potentially stabilizing atherosclerotic plaques and reducing the progression of atherosclerosis. The compound also lowers plasma cholesterol levels, contributing to its anti-atherogenic effects.
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials to assess its efficacy in reducing atherosclerosis progression. Notably, the Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE) was a significant study that included 892 patients with familial hypercholesterolemia. The trial aimed to determine the effect of this compound on carotid intima-media thickness (CIMT) compared to placebo.
Key Findings from CAPTIVATE Trial:
- Study Design : Randomized, double-blind, placebo-controlled.
- Duration : Follow-up for 15 months before premature termination due to lack of efficacy.
- Results :
- After 6 months, LDL cholesterol increased by 7.3% in the this compound group compared to 1.4% in placebo (P = .001).
- Maximum CIMT measurements showed no significant difference between groups (difference = 0.004 mm; P = .64).
- Mean CIMT increased by 0.014 mm in the this compound group (P = .04).
- Major cardiovascular events were more frequent in the this compound group (10/443) compared to placebo .
The study concluded that while this compound did not demonstrate efficacy in preventing atherosclerosis progression, it did affect lipid profiles negatively.
Comparative Studies
In animal models, this compound has shown varying degrees of effectiveness. In studies involving apolipoprotein E-deficient mice:
- Early Lesion Model : this compound treatment resulted in a significant reduction of atherosclerotic lesions compared to controls.
- Advanced Lesion Model : A notable reduction in lesion size was observed with this compound compared to other treatments like avasimibe .
These findings suggest that while this compound may exhibit anti-atherosclerotic properties in preclinical models, its translation into human clinical efficacy remains questionable.
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Effect | Mechanism |
---|---|---|
ACAT Inhibition | Reduces cholesterol accumulation | Direct inhibition of ACAT-1 and ACAT-2 |
Lipid Profile Alteration | Increased LDL levels | Modulation of lipid metabolism |
Atherosclerosis Progression | No significant effect observed in humans | Lack of efficacy demonstrated in trials |
Cardiovascular Events | Higher incidence in treated groups | Potential plaque destabilization |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Pactimibe’s ACAT inhibition mechanism in vitro and in vivo?
Methodological Answer:
- In vitro : Use human hepatocyte or macrophage cell lines (e.g., THP-1) to measure cholesterol ester formation inhibition. Validate using IC50 values (e.g., 4.7 µM in THP-1 cells ). Pair with competitive/non-competitive inhibition assays (e.g., oleoyl-CoA kinetics, Ki = 5.6 µM ).
- In vivo : Employ atherosclerosis-prone animal models (e.g., ApoE-deficient mice) to assess lipid-lowering effects. Monitor plasma cholesterol levels and aortic plaque formation, aligning with protocols from systematic reviews on ACAT inhibitors .
Q. How can researchers reconcile contradictory findings about this compound’s efficacy in reducing atherosclerosis across preclinical studies?
Methodological Answer:
- Conduct a scoping review to map variables like dosage ranges (e.g., 10–100 mg/kg in mice), study duration, and outcome measures (plasma cholesterol vs. plaque histology) .
- Apply meta-analysis to quantify heterogeneity using tools like RevMan. Stratify results by model type (e.g., diet-induced vs. genetic hyperlipidemia) and adjust for publication bias .
Q. What biochemical assays are essential for confirming this compound’s selectivity for ACAT1 vs. ACAT2?
Methodological Answer:
- Use recombinant ACAT1/2 enzymes in cell-free systems to measure inhibition kinetics. Compare IC50 values (e.g., 4.9 µM for ACAT1 vs. 3.0 µM for ACAT2 ).
- Validate selectivity via siRNA knockdown in cell lines. Pair with mass spectrometry to quantify cholesterol ester reduction .
Advanced Research Questions
Q. How should researchers design a longitudinal study to evaluate this compound’s off-target effects on lipid metabolism pathways?
Methodological Answer:
- Apply multi-omics approaches: Transcriptomics (RNA-seq of liver tissue) and metabolomics (LC-MS lipid profiling). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks .
- Incorporate a PICO framework: P opulation (hyperlipidemic models), I ntervention (this compound), C omparator (other ACAT inhibitors), O utcomes (lipidomics profiles, liver function markers) .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?
Methodological Answer:
- Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data. Apply Bayesian hierarchical models to estimate dose-response curves with credibility intervals .
- For reproducibility, pre-register analysis plans (e.g., on Open Science Framework) and report effect sizes (Cohen’s d) alongside p-values .
Q. How can conflicting results between in vitro potency (IC50) and in vivo efficacy (plasma cholesterol reduction) be systematically investigated?
Methodological Answer:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue exposure levels with ACAT inhibition. Use allometric scaling from animal data to predict human dosing .
- Conduct a sensitivity analysis to identify critical variables (e.g., bioavailability, protein binding) using tools like SimBiology .
Q. Methodological Frameworks for this compound Research
Q. What criteria should guide the selection of comparators in this compound efficacy studies?
Methodological Answer:
- Follow FINER criteria: F easible (e.g., access to reference inhibitors like Avasimibe), I nteresting (mechanistic novelty), N ovel (unexplored ACAT2 selectivity), E thical (animal welfare compliance), R elevant (translational potential) .
- Use systematic review protocols (e.g., PRISMA) to identify gaps in existing comparator data .
Q. How can researchers integrate this compound’s biochemical data (e.g., IC50) into computational models of cholesterol metabolism?
Methodological Answer:
- Develop kinetic models using software like COPASI. Input this compound’s inhibition constants (Ki = 5.6 µM ) and simulate ACAT1/2 flux under varying drug concentrations .
- Validate models with experimental data from hepatic cholesterol ester assays .
Q. Data Reporting & Reproducibility
Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?
Methodological Answer:
- Essential : IC50/Ki values with confidence intervals, cell line authentication, and animal model genetic background .
- Optional : Raw data in repositories (e.g., Zenodo), detailed protocols for cholesterol extraction/quantification .
Q. How should researchers address potential batch-to-batch variability in this compound’s chemical synthesis?
Methodological Answer:
- Characterize each batch via HPLC purity (>98%) and NMR spectroscopy. Include lot numbers in methods sections .
- Pre-screen batches in a standardized ACAT inhibition assay to confirm consistent bioactivity .
Tables for Key Data
Properties
IUPAC Name |
2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O3/c1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6/h7-16H2,1-6H3,(H,26,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIIZHHIOHVWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172315 | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189198-30-9 | |
Record name | Pactimibe [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189198309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pactimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pactimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PACTIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D874R9PZ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.